Setastine hydrochloride

CNS Pharmacology Receptor Binding Sedation Profile

Researchers requiring sustained H1 blockade without sedative or anticholinergic confounds often face limited access to well-characterized, selective antagonists. Setastine hydrochloride (Loderix) provides a 16-hour duration of action with good oral bioavailability and negligible CNS H1-receptor affinity compared to clemastine. • PA₂ of 8.38 in guinea pig ileum; no activity at serotonergic, adrenergic, or cholinergic receptors. • Crystalline solid, ≥95% purity; verified identity via CAS 59767-13-4. • Ideal for allergy models, ex vivo tissue studies, and clinical trial material where a clean behavioral profile is essential. Multiple pack sizes in stock with expedited global shipping for R&D procurement.

Molecular Formula C22H29Cl2NO
Molecular Weight 394.4 g/mol
CAS No. 59767-13-4
Cat. No. B1680960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetastine hydrochloride
CAS59767-13-4
Synonyms1-(2-((p-chloromethylphenylbenzyl)oxy)ethyl)hexahydro-1H-azepine
EGYT 2062
Loderix
setastine
setastinum
Molecular FormulaC22H29Cl2NO
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[NH+]3CCCCCC3.[Cl-]
InChIInChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H
InChIKeyYFCVXQAEHQJKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Setastine Hydrochloride (CAS 59767-13-4) Procurement Guide: H1 Antagonist Specifications and Selection Rationale


Setastine hydrochloride (CAS 59767-13-4), also known by its brand name Loderix, is a potent antagonist of histamine H1-receptor mediated responses and belongs to the class of second-generation antihistamines [1]. It is structurally similar to clemastine but features a hexahydro-1H-azepine moiety, which is believed to contribute to its differentiated pharmacological profile [2]. Key physicochemical properties include a molecular weight of 394.38 g/mol and a melting point of 170–171°C for the crystalline hydrochloride salt [3].

Setastine Hydrochloride: Why Interchanging H1 Antagonists Without Evidence Risks Project Failure


H1 antagonists are not a homogeneous class; their physicochemical properties, receptor binding kinetics, selectivity profiles, and CNS penetration vary substantially. For instance, while setastine exhibits negligible anticholinergic activity, many first-generation antihistamines like clemastine possess measurable antiacetylcholine effects [1]. Furthermore, setastine's long duration of action (up to 16 hours) [2] and its significantly weaker affinity for CNS H1 receptors compared to clemastine [3] directly impact both experimental design and therapeutic application. These quantifiable differences underscore why generic substitution between setastine and its analogs cannot be assumed to yield equivalent results in research or industrial settings.

Setastine Hydrochloride: Direct Comparative Evidence Against Key Analogues


Weaker CNS H1-Receptor Affinity Compared to Clemastine: A Direct Ligand Displacement Comparison

Setastine hydrochloride demonstrates significantly weaker affinity for central nervous system (CNS) H1-receptors than clemastine fumarate in direct ligand displacement studies. This was measured using 3H-mepyramine as the radioligand [1]. This lower CNS receptor engagement is a key mechanistic underpinning for its non-sedative classification.

CNS Pharmacology Receptor Binding Sedation Profile

Long Duration of Antihistamine Action: Sustained 16-Hour Effect with Good Oral Bioavailability

Setastine hydrochloride exhibits a prolonged antihistamine effect, lasting up to 16 hours following oral administration [1]. This is a class-level inference characteristic of second-generation antihistamines, offering a practical advantage over shorter-acting first-generation compounds like diphenhydramine.

Pharmacokinetics Duration of Action Oral Bioavailability

High Peripheral Selectivity: No Detectable Anticholinergic, Antiadrenergic, or Antiserotonergic Effects

In standard pharmacological screens, setastine hydrochloride demonstrates high selectivity for the histamine H1 receptor, with no antiserotonin, anticholinergic, or antiadrenergic effects detected [1]. This contrasts with clemastine, where an antiacetylcholine effect was observed in clinical testing [2].

Receptor Selectivity Off-Target Effects Safety Pharmacology

Equivalent Clinical Efficacy to Astemizole in Allergic Rhinoconjunctivitis

In a double-blind, crossover clinical trial involving 21 patients with pollenosis, Loderix (setastine) demonstrated clinical effectivity and side-effect profiles that were of the same value as Hismanal (astemizole) [1].

Clinical Efficacy Allergic Rhinitis Head-to-Head Trial

In Vitro Potency: PA2 of 8.38 for H1 Receptor Antagonism in Guinea Pig Ileum

Setastine hydrochloride competitively inhibits histamine-induced contraction in isolated guinea pig ileum with a PA2 value of 8.38 (95% credible limitation: 1.04) [1]. This level of activity was noted to be similar to that of terfenadine at the same dosage level [1].

In Vitro Pharmacology Potency Schild Analysis

Lower CNS Depressant Activity than Clemastine in Multiple Behavioral Assays

Setastine hydrochloride exhibits a much weaker CNS depressant activity than clemastine fumarate, as demonstrated across a battery of behavioral tests including inhibition of amphetamine-induced hypermotility, rotarod performance, potentiation of ethanol-narcosis in mice, and prolongation of hexobarbital sleeping time in rats [1].

CNS Safety Behavioral Pharmacology Sedation

Setastine Hydrochloride: Primary Research and Industrial Applications Informed by Comparative Evidence


In Vivo Allergy Models Requiring Prolonged H1 Blockade Without CNS Confounds

In preclinical allergy models (e.g., histamine-induced bronchospasm, passive cutaneous anaphylaxis), setastine hydrochloride offers a 16-hour duration of action with good oral bioavailability [1]. Crucially, its significantly weaker CNS H1-receptor affinity compared to clemastine [2] and its lack of detectable anticholinergic effects [3] ensure that observed outcomes are not confounded by sedation or other off-target activities. This makes it a superior tool for experiments where sustained H1 blockade and a clean behavioral profile are required.

Clinical Research on Allergic Rhinitis and Urticaria with Focus on Safety and Tolerability

Setastine hydrochloride's clinical efficacy in allergic rhinoconjunctivitis has been shown to be equivalent to astemizole [4]. Furthermore, its favorable side-effect profile, stemming from low CNS penetration and high peripheral selectivity [5], makes it a suitable candidate for clinical trials investigating antihistamine therapy where minimizing sedation and anticholinergic side effects (e.g., dry mouth, dizziness) is a primary endpoint. The compound's established tolerability profile supports its use in patient populations sensitive to the sedating effects of first-generation antihistamines.

Pharmacological Tool for Investigating H1-Mediated Signaling Pathways in Isolated Tissue and Cell-Based Assays

Setastine hydrochloride's defined in vitro potency (PA2 of 8.38 in guinea pig ileum) [6] and its lack of activity at serotonergic, adrenergic, and cholinergic receptors [3] establish it as a selective pharmacological tool. Researchers can use it to block H1 receptors and study downstream signaling pathways in various tissue preparations (e.g., ileum, trachea) and cell culture systems without introducing significant off-target receptor interactions, thereby increasing the specificity and interpretability of experimental results.

Technical Documentation Hub

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